1-(4-Chlorothiazol-5-yl)ethanone
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Overview
Description
1-(4-Chlorothiazol-5-yl)ethanone is a chemical compound with the molecular formula C5H4ClNOS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorothiazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiazole derivatives
Scientific Research Applications
1-(4-Chlorothiazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research explores its potential as an antimicrobial, antifungal, and anticancer agent, given the biological activities associated with thiazole derivatives.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(4-Chlorothiazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-5-chlorothiazole
- 4-Methylthiazole
- 2-Methylthiazole
Comparison: 1-(4-Chlorothiazol-5-yl)ethanone is unique due to the presence of both a chlorine atom and an ethanone group on the thiazole ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a broader range of chemical modifications and applications in various fields .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable building block in the synthesis of biologically active molecules and advanced materials.
Properties
IUPAC Name |
1-(4-chloro-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLDSTRULPQZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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